3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide
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Overview
Description
3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes an amino group, an anilino group, a hydroxymethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to introduce the amino groups. The hydroxymethyl group can be introduced through a formylation reaction, and the sulfonamide group is typically added via sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups depending on the reagents.
Scientific Research Applications
3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of antimicrobial agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfamethizole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-Amino-2-anilino-5-(hydroxymethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62273-50-1 |
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Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-amino-2-anilino-5-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c14-11-6-9(8-17)7-12(20(15,18)19)13(11)16-10-4-2-1-3-5-10/h1-7,16-17H,8,14H2,(H2,15,18,19) |
InChI Key |
WHKFEEBKRYBDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2S(=O)(=O)N)CO)N |
Origin of Product |
United States |
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